Tert-butyl 3-(tert-butylsulfanyl)propanoate
Description
Properties
CAS No. |
22842-50-8 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
tert-butyl 3-tert-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-10(2,3)13-9(12)7-8-14-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
NQVMOTZKPFCOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(tert-butylsulfanyl)propanoate typically involves the esterification of 3-(tert-butylsulfanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(tert-butylsulfanyl)propanoate can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, sodium periodate.
Reduction: LiAlH4, NaBH4.
Substitution: Halides, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted propanoates.
Scientific Research Applications
Chemistry: Tert-butyl 3-(tert-butylsulfanyl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also be used in the development of new biochemical assays.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into its pharmacological properties could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets through its sulfanyl and ester functional groups. The sulfanyl group can undergo oxidation or substitution reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Ether vs. Thioether Substituents
- PEG-Linked Derivatives: Compounds like tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate () feature polyethylene glycol (PEG) chains, which enhance hydrophilicity and compatibility with aqueous systems. In contrast, the thioether in tert-butyl 3-(tert-butylsulfanyl)propanoate reduces polarity, favoring lipid solubility.
- Hydroxyethoxy Derivatives: Tert-Butyl 3-(2-hydroxyethoxy)propanoate (similarity score: 0.93; ) contains a hydroxyl group, enabling hydrogen bonding and participation in nucleophilic reactions. The thioether in the target compound lacks such reactivity but offers greater oxidative stability .
Heterocyclic and Amino Acid Derivatives
- Pyrrolidinyl/Piperidinyl Derivatives: Compounds such as tert-butyl 3-[(2E)-2-(2-ethoxy-2-oxoethylidene)pyrrolidinyl]propanoate () incorporate nitrogen-containing rings, enabling coordination with metals or participation in cycloaddition reactions. The thioether in the target compound may instead facilitate radical reactions or serve as a soft nucleophile .
- Cubane-Containing Amino Acids: Tert-Butyl 3-(cuban-1-yl)propanoate derivatives () exhibit extreme steric hindrance due to the cubane structure. While the tert-butylsulfanyl group is bulky, it is less conformationally rigid, allowing broader synthetic utility .
Solubility and Physicochemical Properties
Biological Activity
Tert-butyl 3-(tert-butylsulfanyl)propanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential bioactive properties. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its physicochemical properties.
Chemical Structure and Properties
Molecular Formula : C₁₃H₂₄OS
Molecular Weight : 240.39 g/mol
CAS Number : [Not specified in the search results]
The compound features a tert-butyl group and a sulfanyl moiety, which may influence its lipophilicity and metabolic stability. The presence of these groups can modulate the compound's interaction with biological targets.
Biological Activity Overview
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant effects of tert-butyl derivatives.
- Methodology : Cell cultures were treated with varying concentrations of the compound, followed by assessments of ROS levels and cell viability.
- Findings : Compounds with similar structures demonstrated significant reductions in oxidative stress markers, suggesting that this compound may possess comparable activities.
-
Metabolic Profiling :
- Objective : To investigate the metabolic pathways of tertiary butyl compounds using Cunninghamella elegans as a model organism.
- Methodology : The compound was incubated with fungal cultures rich in P450 enzymes to assess metabolic stability.
- Results : Preliminary results indicated that modifications to the tert-butyl group affected metabolic rates and pathways, highlighting the importance of structural analysis for predicting biological outcomes.
Comparative Analysis
| Compound Name | Antioxidant Activity | Lipophilicity | Metabolic Stability | Potential Applications |
|---|---|---|---|---|
| Tert-Butyl Hydroquinone (TBHQ) | High | High | Moderate | Food preservation, antioxidant |
| This compound | TBD | TBD | TBD | Potential therapeutic agent |
| Other Tert-Butyl Derivatives | Variable | Variable | Variable | Drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
